8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol
Description
8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by a unique heterocyclic framework combining oxygen (oxa) and nitrogen (aza) atoms within a bridged bicyclic system. Its structure features a hydroxyl group at position 4 and a 3-aminopropyl substituent at position 8, contributing to its polar and bioactive properties.
Properties
IUPAC Name |
8-(3-aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c13-5-2-7-14-6-1-4-12(10-14)9-11(15)3-8-16-12/h11,15H,1-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKWAJDLYCPCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(CCO2)O)CN(C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological properties, including antimicrobial, cytotoxic, and enzyme inhibitory activities.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₇N₃O
- CAS Number : 2091589-38-5
Biological Activity Overview
Research on the biological activity of this compound is still emerging. However, several studies indicate its potential in various biological applications:
Antimicrobial Activity
A study evaluated the antimicrobial properties of several related compounds, revealing that derivatives of spiro compounds exhibit significant antibacterial activity against various pathogens. For instance, compounds similar to 8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan demonstrated effective inhibition against Staphylococcus aureus with IC50 values ranging from 0.56 to 17.33 µg/mL .
Cytotoxic Activity
In vitro studies have shown that certain spiro compounds possess selective cytotoxicity against cancer cell lines. For example, xanthone derivatives related to this class of compounds displayed IC50 values against A-549 (lung cancer) cells ranging from 7.55 ± 0.25 µg/mL to 29.27 ± 2.07 µg/mL . While specific data for 8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan is limited, its structural similarities suggest potential cytotoxic effects.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly as an α-glucosidase inhibitor, which is significant in diabetes management. Similar compounds have shown promising results in inhibiting α-glucosidase activity, with binding energies indicating strong interactions .
Case Studies and Research Findings
- Antimicrobial Studies : A comprehensive analysis of various spiro compounds highlighted their effectiveness against S. aureus and other pathogenic bacteria, suggesting that modifications in the side chains can enhance their activity .
- Cytotoxicity Assessments : Research focusing on related xanthones showed that these compounds inhibit key pathways involved in cancer cell proliferation, indicating a possible mechanism for the observed cytotoxic effects .
- Enzyme Inhibition Mechanisms : Computational studies have revealed that certain derivatives exhibit lower binding energies compared to standard inhibitors like acarbose, indicating a potential for developing more effective α-glucosidase inhibitors .
Summary Table of Biological Activities
| Activity Type | Related Compounds | IC50 Values (µg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Various spiro derivatives | 0.56 - 17.33 | Effective against S. aureus |
| Cytotoxic | Xanthones | 7.55 - 29.27 | Selective against A-549 cancer cells |
| α-Glucosidase Inhibition | Similar derivatives | Binding energies lower than acarbose | Promising for diabetes management |
Comparison with Similar Compounds
Comparison with Similar Compounds
The spirocyclic scaffold of 8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol shares structural motifs with several analogs, differing in substituents, heteroatom placement, and pharmacological profiles. Below is a comparative analysis based on the evidence:
Table 1: Key Structural and Functional Comparisons
Key Observations
Heteroatom Positioning :
- The placement of oxygen and nitrogen in the spirocyclic system (e.g., 1-oxa-8-aza vs. 1-oxa-9-aza) significantly alters electronic properties and binding affinity. For instance, 1-oxa-9-azaspiro[5.5]undecane derivatives are preferred in FFA1 agonist design due to optimal spatial alignment with receptor pockets .
- Compounds with dual oxygen atoms (e.g., 1,7-dioxaspiro systems) exhibit increased rigidity, influencing their utility in natural product synthesis .
Fluorinated substituents (e.g., 4-fluorobenzyl in compound 6b) improve metabolic stability and blood-brain barrier penetration .
Pharmacological Relevance :
- While the target compound’s bioactivity remains underexplored, its structural analogs demonstrate diverse applications:
- FFA1 Agonists : 1-Oxa-9-azaspiro[5.5]undecane derivatives mimic LY2881835, a clinical candidate for type 2 diabetes .
- Ant-Associated Bioactives : 1-Oxa-9-azaspiro[5.5]undecan-4-ol derivatives (e.g., HE9) exhibit insecticidal properties .
Synthetic Accessibility :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
